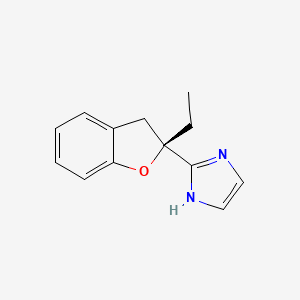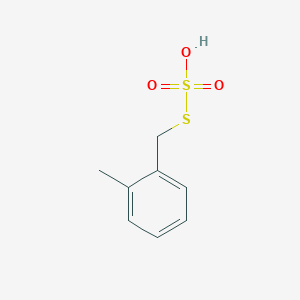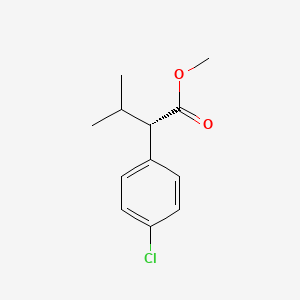
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester typically involves the esterification of (S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: (S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid.
Reduction: (S)-2-(4-Chloro-phenyl)-3-methyl-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which (S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or altering the conformation of proteins.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester: The enantiomer of the compound, which may have different biological activities.
2-(4-Chloro-phenyl)-3-methyl-butyric acid: The non-esterified form of the compound.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A structurally similar compound with different functional groups.
Uniqueness
(S)-2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester is unique due to its chiral center, which can lead to different biological activities compared to its enantiomer. Its specific functional groups also make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
methyl (2S)-2-(4-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3/t11-/m0/s1 |
Clave InChI |
YLOVJTBYAMJJPN-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)OC |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


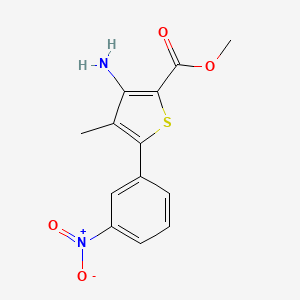



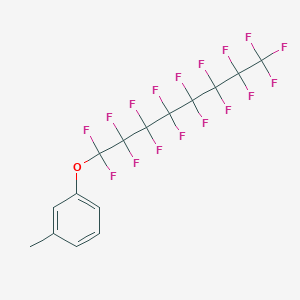
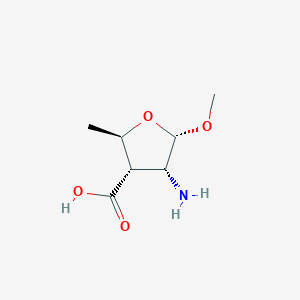
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
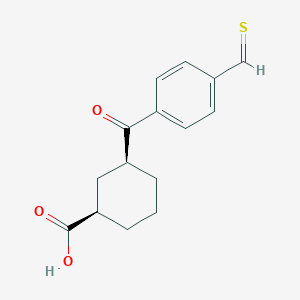
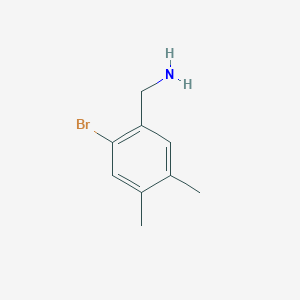

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
